molecular formula C25H21F2N5O3S B2892530 N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394214-79-0

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2892530
CAS No.: 394214-79-0
M. Wt: 509.53
InChI Key: AKLHXQGPSJLSJZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 2.
  • A thioether linkage at position 3 of the triazole, connected to an acetamide moiety.

The compound is synthesized via S-alkylation of a triazole-thione intermediate with α-halogenated acetamide derivatives under basic conditions, as described for analogous structures in . Its design integrates fluorinated aromatic rings and heterocyclic motifs to enhance bioavailability and target binding, a strategy widely employed in antimicrobial and anti-inflammatory drug development .

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N5O3S/c26-17-6-10-19(11-7-17)29-24(34)16-36-25-31-30-22(32(25)20-12-8-18(27)9-13-20)14-28-23(33)15-35-21-4-2-1-3-5-21/h1-13H,14-16H2,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLHXQGPSJLSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Structure and Properties

The compound is characterized by a triazole ring which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances its lipophilicity and overall biological activity compared to non-fluorinated analogs . The molecular structure is shown below:

Molecular Formula C20H21F2N5O2S\text{Molecular Formula C}_{20}\text{H}_{21}\text{F}_2\text{N}_5\text{O}_2\text{S}

Anticancer Activity

Recent studies have demonstrated that fluorinated triazoles exhibit significant anticancer properties. For example, compounds with similar triazole structures have shown potent inhibition of cancer cell proliferation across various types of cancer cells including breast (MCF-7), prostate (PC-3), and renal (ACHN) cancer cells .

Case Study:
In one study, a series of fluorinated triazole analogs were synthesized and tested for their cytotoxic effects. The most promising compound exhibited an IC50 value of 16.6 µM against MDA-MB-453 human breast cancer cells, indicating strong potential as a therapeutic agent .

CompoundIC50 (µM)Cancer Cell Line
Triazole A31.6MDA-MB-453
Triazole B16.6MDA-MB-453
Triazole C33HT-29

Antimicrobial Activity

Fluorinated triazoles have also been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Research Findings:
One study highlighted the effectiveness of a triazole derivative against Mycobacterium tuberculosis, showing a significant reduction in bacterial load in treated cultures compared to controls .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Membrane Integrity : The antimicrobial activity is often attributed to the ability to disrupt microbial membranes, leading to cell lysis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Compound Name R1 (Triazole Position 4) R2 (Triazole Position 5) Molecular Formula Molecular Weight (g/mol) Notable Activity/Properties Reference
Target Compound 4-fluorophenyl (2-phenoxyacetamido)methyl C₂₅H₂₁F₂N₅O₃S 517.53 Under investigation
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable Furan-2-yl + sulfonyl groups C₁₃H₁₄N₄O₃S 306.34 (avg.) Anti-exudative (10 mg/kg vs. diclofenac)
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Ethyl 2-pyrazinyl C₁₆H₁₅FN₆OS 366.40 Antimicrobial potential
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-methylphenyl 4-pyridinyl C₂₃H₁₈ClF₃N₆OS 535.94 Kinase inhibition (hypothesized)

Key Observations:

Fluorinated Aromatic Rings: The target compound’s 4-fluorophenyl groups may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., furan-2-yl derivatives in ).

Thioether vs.

Anti-Exudative Activity: Compounds with sulfonyl-acetamide side chains (e.g., ) showed 60–75% inhibition of inflammation at 10 mg/kg, suggesting the target’s phenoxyacetamido group may require optimization for similar efficacy .

Crystallographic and Spectral Insights

  • Crystal Packing: ’s N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide crystallizes in a monoclinic system (space group P21/c) with strong intermolecular hydrogen bonds . Similar analysis for the target compound could reveal steric effects of the phenoxyacetamido group.
  • IR Spectroscopy : Absence of C=O stretches (~1663–1682 cm⁻¹) in triazole-thiones () confirms tautomerization to thione forms, critical for reactivity .

Preparation Methods

Cyclocondensation of Hydrazines with Carboxylic Acid Derivatives

A widely adopted route involves reacting 4-fluorophenylhydrazine with α-keto esters or amides. For example:

  • Step 1 : 4-Fluorophenylhydrazine (1.0 eq) reacts with ethyl 2-chloroacetoacetate (1.2 eq) in ethanol at 80°C for 12 hours to form 4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-ol.
  • Step 2 : Methylation using dimethyl sulfate (1.5 eq) in alkaline medium (NaOH, H₂O/EtOH) yields the 3-methoxy intermediate, which is subsequently demethylated with HBr/AcOH to regenerate the reactive 3-hydroxyl group.

Key Data :

Parameter Value
Yield (Step 1) 78–85%
Reaction Time 10–14 hours
Purification Recrystallization (EtOH/H₂O)

Installation of the Phenoxyacetamido-Methyl Group

Alkylation of Triazole-5-Position

  • Step 1 : Bromination of 5-methyl group using NBS (1.2 eq) in CCl₄ under UV light (yield: 65–70%).
  • Step 2 : Nucleophilic substitution with sodium azide (NaN₃, 3.0 eq) in DMF at 80°C for 4 hours to form 5-azidomethyl intermediate.

Staudinger Reaction and Amidation

  • Step 3 : Reduce azide to amine using PPh₃/H₂O/THF (1:1:5 v/v) at 25°C for 24 hours.
  • Step 4 : Couple with 2-phenoxyacetyl chloride (1.5 eq) in presence of Et₃N (2.0 eq), CH₂Cl₂, 0°C → 25°C, 6 hours.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, Ar-H), 4.62 (s, 2H, CH₂N), 4.15 (s, 2H, OCH₂CO).
  • MS (ESI+) : m/z 556.2 [M+H]⁺.

Comparative Analysis of Methodologies

Yield Optimization Strategies

Method Overall Yield Key Advantage Limitation
Sequential Alkylation 32–38% High purity Lengthy (6 steps)
One-Pot Thiolation 45–50% Reduced steps Requires strict pH control

Solvent and Catalyst Screening

  • Thiolation : Toluene > DMF due to lower byproduct formation.
  • Amidation : DMF with 4-DMAP catalyst increases coupling efficiency to 92% vs. 78% without.

Industrial-Scale Considerations

Patent EP0922701B1 highlights critical factors for scalability:

  • Phase Separation : Use of toluene/water biphasic system during thiolation minimizes emulsion formation.
  • Acidification : Adjust organic phase to pH 2–3 with HCl precipitates product (purity >98%).
  • Cost Analysis : P₂S₅ ($12/kg) vs. Lawesson’s reagent ($210/kg) favors P₂S₅ for large batches.

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